

Spectroscopic Analysis of 1-(m-Tolyl)imidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-(m-Tolyl)imidazole

Cat. No.: B1297828

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1-(m-Tolyl)imidazole**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural and analytical information on this molecule. This guide presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **1-(m-Tolyl)imidazole**. It is important to note that while the existence of this data is documented in chemical databases, publicly accessible, detailed experimental spectra are limited. The data presented here is compiled from available database entries.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of **1-(m-Tolyl)imidazole**

¹ H NMR	¹³ C NMR
No experimental data found in the public domain.	Data availability is indicated in databases such as PubChem, but specific chemical shifts are not publicly listed.

Table 2: Infrared (IR) Spectroscopy Data of **1-(m-Tolyl)imidazole**

Vibrational Mode	Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	Expected in the range of 3100-3000
C-H Stretch (Alkyl)	Expected in the range of 3000-2850
Aromatic C=C Stretch	Expected in the range of 1600-1450
C-N Stretch	Expected in the range of 1350-1000
C-H Out-of-Plane Bend	Expected in the range of 900-675
Note: Specific, experimentally verified peak values for 1-(m-Tolyl)imidazole are not readily available in the public domain. The expected ranges are based on characteristic absorptions for aromatic and imidazole-containing compounds.	

Table 3: Mass Spectrometry (MS) Data of **1-(m-Tolyl)imidazole**

Analysis Type	m/z Values
GC-MS	Molecular Ion (M ⁺): 158. The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at m/z 158.
Note: The molecular weight of 1-(m-Tolyl)imidazole is 158.20 g/mol, consistent with the observed molecular ion peak.	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-(m-Tolyl)imidazole** are not available in published literature. However, the following are general methodologies that are typically employed for the analysis of aromatic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(m-Tolyl)imidazole** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ^{13}C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **1-(m-Tolyl)imidazole**, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

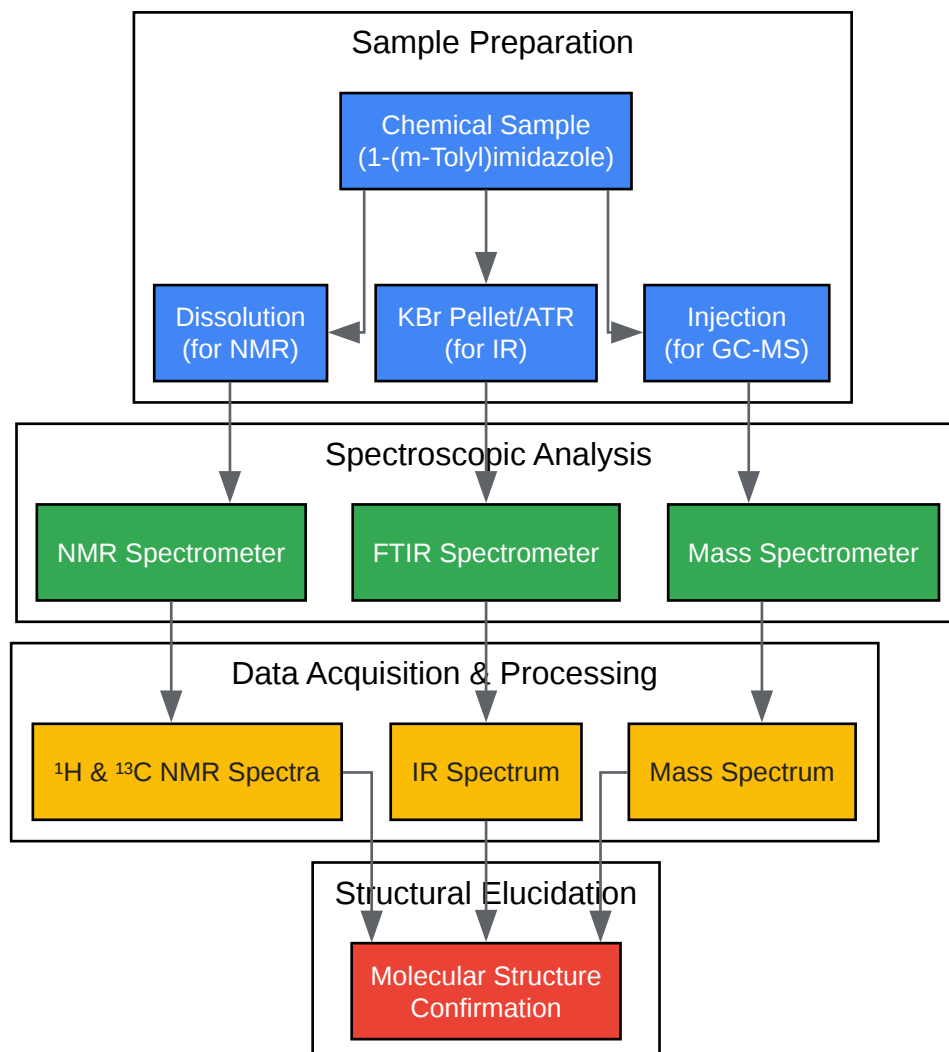
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS). For GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, producing a mass spectrum that shows the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-(m-Tolyl)imidazole**.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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